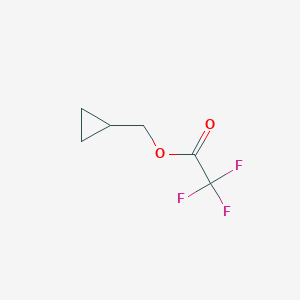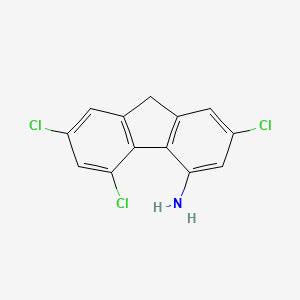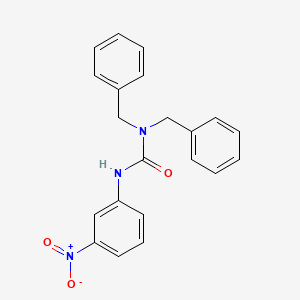![molecular formula C19H34O3Si B11949565 (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one CAS No. 188681-33-6](/img/structure/B11949565.png)
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a silicon atom bonded to three isopropyl groups and an oxygen atom, which is further connected to a spirocyclic undecene ring system. The presence of the spirocyclic structure and the silicon-based functional group makes this compound of significant interest in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic ring system through a cyclization reaction, followed by the introduction of the silicon-based functional group via a silylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The silicon-based functional group can be substituted with other groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of silyl ether derivatives.
Applications De Recherche Scientifique
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in drug development for specific diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one exerts its effects depends on its specific application. In chemical reactions, the silicon-based functional group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-{[Tri(methyl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one: This compound features a similar spirocyclic structure but with methyl groups instead of isopropyl groups attached to the silicon atom.
(3S)-3-{[Tri(ethyl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one: Similar to the target compound but with ethyl groups attached to the silicon atom.
Uniqueness
The uniqueness of (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one lies in its specific combination of a spirocyclic ring system and a silicon-based functional group with isopropyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
188681-33-6 |
|---|---|
Formule moléculaire |
C19H34O3Si |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
(3S)-3-tri(propan-2-yl)silyloxy-1-oxaspiro[5.5]undec-4-en-11-one |
InChI |
InChI=1S/C19H34O3Si/c1-14(2)23(15(3)4,16(5)6)22-17-10-12-19(21-13-17)11-8-7-9-18(19)20/h10,12,14-17H,7-9,11,13H2,1-6H3/t17-,19?/m0/s1 |
Clé InChI |
OHBYVPFIKAHZHW-KKFHFHRHSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1COC2(CCCCC2=O)C=C1 |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1COC2(CCCCC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)
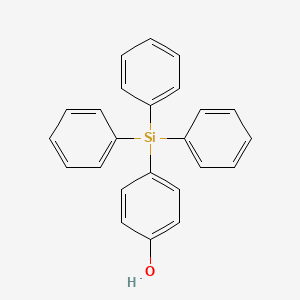

![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)

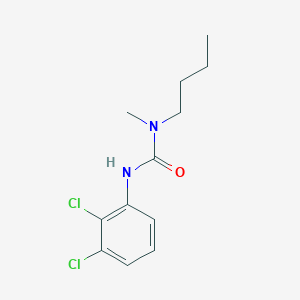

![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)
